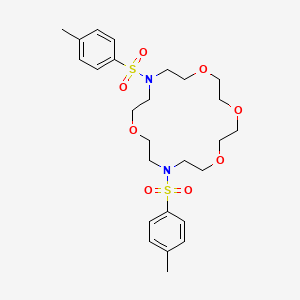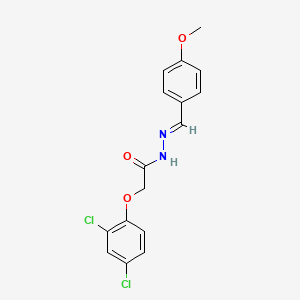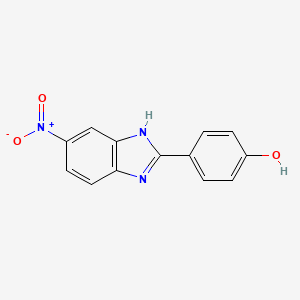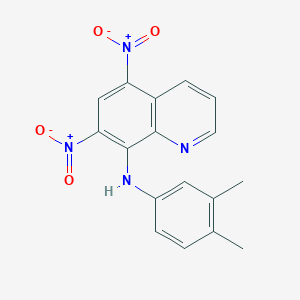![molecular formula C22H26N2O11 B11709012 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist eine Dibenzo-Struktur mit mehreren Nitrogruppen und einen Heptaoxacyclohenicosin-Ring auf, was sie zu einem Forschungsobjekt für Chemiker und Wissenschaftler in verwandten Disziplinen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Dibenzo-Kerns, gefolgt von der Einführung von Nitrogruppen durch Nitrierungsreaktionen. Der Heptaoxacyclohenicosin-Ring wird dann durch Cyclisierungsreaktionen unter kontrollierten Bedingungen gebildet. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Salpetersäure, Schwefelsäure und verschiedene organische Lösungsmittel.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Cyclisierungsprozesse umfassen, bei denen fortschrittliche chemische Reaktoren und Reinigungsverfahren eingesetzt werden. Die Skalierbarkeit dieser Verfahren stellt die Verfügbarkeit der Verbindung für Forschungs- und kommerzielle Anwendungen sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppen können weiter oxidiert werden, um reaktivere Zwischenprodukte zu bilden.
Reduktion: Die Reduktion der Nitrogruppen kann zur Bildung von Aminoderivaten führen.
Substitution: Die Verbindung kann an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Wasserstoffgas und Palladiumkatalysatoren für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Substitutionsreaktionen können Reagenzien wie Halogene und Alkylierungsmittel umfassen.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer für die Synthese komplexer organischer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wissenschaftliche Forschungsanwendungen
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und ermöglichen es ihm, an Redoxreaktionen teilzunehmen und kovalente Bindungen mit Zielmolekülen zu bilden. Diese Wechselwirkungen können biologische Signalwege modulieren und zu verschiedenen physiologischen Wirkungen führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,16-Diethyl-6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosan
- 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin-2,16-diamin Dihydrochlorid
Einzigartigkeit
2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosin ist aufgrund seiner spezifischen Nitrogruppenpositionierung und der Heptaoxacyclohenicosin-Ringstruktur einzigartig
Eigenschaften
Molekularformel |
C22H26N2O11 |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
11,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene |
InChI |
InChI=1S/C22H26N2O11/c25-23(26)17-2-4-20-21(15-17)34-13-9-30-6-5-29-7-11-32-19-3-1-18(24(27)28)16-22(19)35-14-10-31-8-12-33-20/h1-4,15-16H,5-14H2 |
InChI-Schlüssel |
HUEHVPNKLNTJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)


![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
